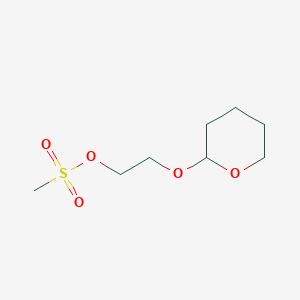
5-(4-Carboxyphenylethynyl)isophthalic acid
Overview
Description
5-(4-Carboxyphenylethynyl)isophthalic acid is a multifaceted organic compound known for its unique structural properties and versatile applications in various scientific fields. This compound features a phenylethynyl group attached to an isophthalic acid backbone, making it a valuable building block in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Carboxyphenylethynyl)isophthalic acid typically involves the reaction of isophthalic acid with 4-carboxyphenylacetylene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as triethylamine, at elevated temperatures. The process may require inert atmosphere conditions to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch processes are commonly employed to meet commercial demands. Purification steps, such as recrystallization or column chromatography, are essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Carboxyphenylethynyl)isophthalic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be performed using amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and aldehydes.
Substitution: Generation of amides and esters.
Scientific Research Applications
Chemistry: In organic chemistry, 5-(4-Carboxyphenylethynyl)isophthalic acid is used as a precursor for the synthesis of complex molecules, including pharmaceuticals and polymers. Its ability to form strong covalent bonds makes it a valuable component in cross-linking reactions.
Biology: This compound has applications in biological research, particularly in the study of protein interactions and enzyme inhibition. Its structural similarity to natural substrates allows it to be used as a tool in biochemical assays.
Medicine: In the medical field, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antioxidant, and anticancer activities.
Industry: The compound is utilized in the production of advanced materials, such as high-performance polymers and coatings. Its incorporation into composite materials enhances their mechanical and thermal properties.
Mechanism of Action
The mechanism by which 5-(4-Carboxyphenylethynyl)isophthalic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include the disruption of cellular processes or the inhibition of specific biochemical reactions.
Comparison with Similar Compounds
Isophthalic Acid: A simpler analog without the phenylethynyl group.
Terephthalic Acid: Another aromatic dicarboxylic acid with a similar structure.
Phthalic Acid: A related compound with two carboxyl groups on a benzene ring.
Uniqueness: 5-(4-Carboxyphenylethynyl)isophthalic acid stands out due to its phenylethynyl group, which imparts unique chemical reactivity and physical properties. This group enhances its ability to form strong covalent bonds and participate in cross-linking reactions, making it more versatile than its analogs.
Properties
IUPAC Name |
5-[2-(4-carboxyphenyl)ethynyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O6/c18-15(19)12-5-3-10(4-6-12)1-2-11-7-13(16(20)21)9-14(8-11)17(22)23/h3-9H,(H,18,19)(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJZWARKLYJKKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxan-2-yloxy)propanoic acid](/img/structure/B3321038.png)




![tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate](/img/structure/B3321076.png)
![4,4'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzonitrile](/img/structure/B3321089.png)



![6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3321120.png)


